molecular formula C15H15NOS B6140589 2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide

Cat. No.: B6140589
M. Wt: 257.4 g/mol
InChI Key: RLZCOTCJFPRKKJ-UHFFFAOYSA-N
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Description

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a phenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common approach is the reaction of a phenyl-substituted cyclopropane carboxylic acid with thiophen-2-ylmethylamine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can interact with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide is unique due to the presence of both a cyclopropane ring and a thiophene ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(16-10-12-7-4-8-18-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,13-14H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZCOTCJFPRKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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